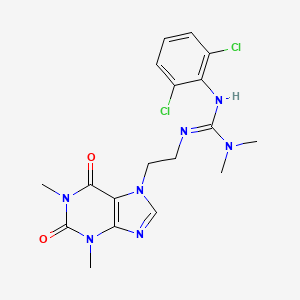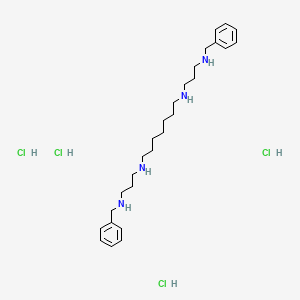
1,7-Heptanediamine, N,N'-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes heptanediamine and phenylmethylamino groups, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride typically involves the reaction of 1,7-heptanediamine with 3-((phenylmethyl)amino)propyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity. The tetrahydrochloride form is obtained by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
化学反应分析
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with suitable reagents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,7-Heptanediamine: A simpler analog without the phenylmethylamino groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: A related compound with similar structural features.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
131275-14-4 |
|---|---|
分子式 |
C27H48Cl4N4 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
N,N'-bis[3-(benzylamino)propyl]heptane-1,7-diamine;tetrahydrochloride |
InChI |
InChI=1S/C27H44N4.4ClH/c1(2-10-18-28-20-12-22-30-24-26-14-6-4-7-15-26)3-11-19-29-21-13-23-31-25-27-16-8-5-9-17-27;;;;/h4-9,14-17,28-31H,1-3,10-13,18-25H2;4*1H |
InChI 键 |
VNUWSJDTXCKTQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCNCCCNCC2=CC=CC=C2.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


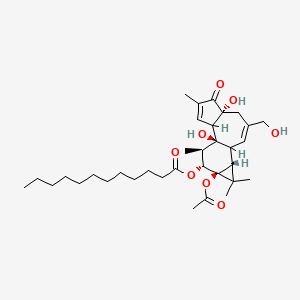
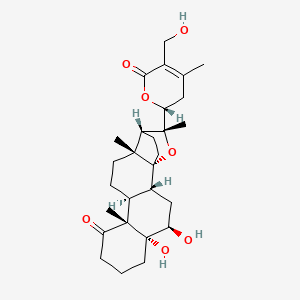
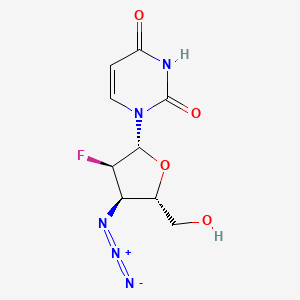
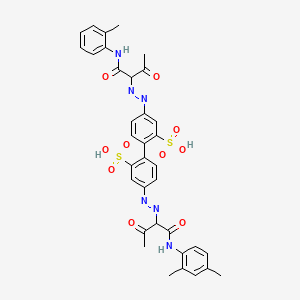
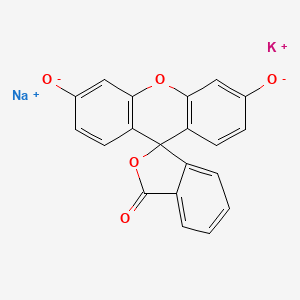

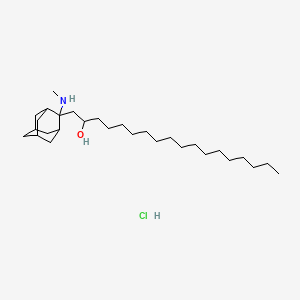
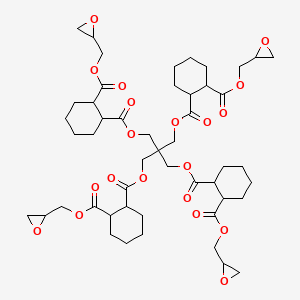


![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)


